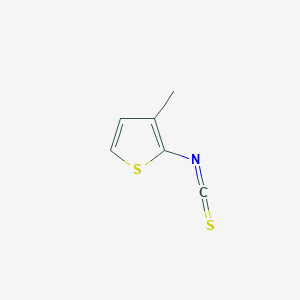
2-Isothiocyanato-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-3-methylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and contain a sulfur atom in their five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylthiophene typically involves the reaction of 3-methylthiophene with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 3-methylthiophene with thiophosgene in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and cyanuric acid, has been explored to replace thiophosgene, which is highly toxic and volatile .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-3-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alcohols are commonly used under mild conditions.
Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Scientific Research Applications
2-Isothiocyanato-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-methylthiophene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
2-Methylthiophene: Lacks the isothiocyanate group, making it less reactive.
2,5-Dimethylthiophene: Contains an additional methyl group, altering its chemical properties and reactivity.
Phenyl Isothiocyanate: Contains a phenyl group instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Isothiocyanato-3-methylthiophene is unique due to the combination of the thiophene ring and the isothiocyanate group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H5NS2 |
|---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-isothiocyanato-3-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 |
InChI Key |
IZPFHKWRLJQSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
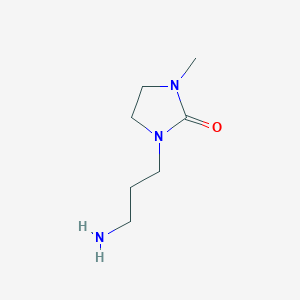

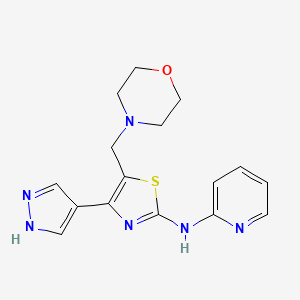
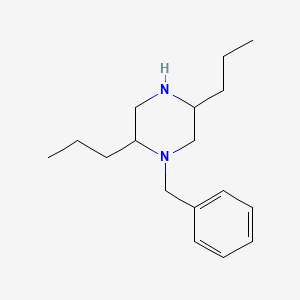
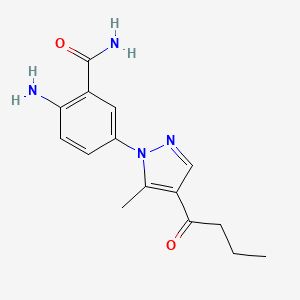

![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
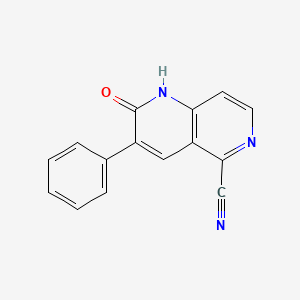
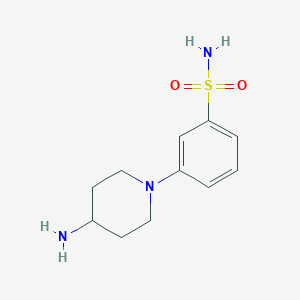
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
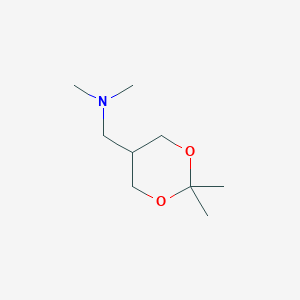
![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
